1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea typically involves the reaction of 2,4-dimethylphenyl ethylamine with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[1-(2,4-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,5-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea
- N-[1-(2,4-dimethylphenyl)ethyl]-2,2-dimethylpropanamide
Uniqueness
N-[1-(2,4-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea is unique due to its specific substitution pattern on the aromatic rings and the presence of the ethoxy group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[1-(2,4-dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-5-22-17-9-7-16(8-10-17)21-19(23)20-15(4)18-11-6-13(2)12-14(18)3/h6-12,15H,5H2,1-4H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJXEJRIMUKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C)C2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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